molecular formula C9H12O3 B7905902 1-(2-Methoxyphenyl)ethane-1,2-diol CAS No. 65308-94-3

1-(2-Methoxyphenyl)ethane-1,2-diol

Cat. No.: B7905902
CAS No.: 65308-94-3
M. Wt: 168.19 g/mol
InChI Key: YAMCOXRGEIUXEU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms The presence of a methoxy group (-OCH3) on the phenyl ring distinguishes it from other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-methoxyphenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the microbial resolution of racemic mixtures. For instance, the diacetate of this compound can be exposed to microorganisms like Trichoderma viride, which selectively hydrolyzes one enantiomer, leaving the other enantiomer intact .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further convert the compound into alcohols or hydrocarbons using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like halides (Cl-, Br-) in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-methoxyphenylacetone or 2-methoxybenzaldehyde.

    Reduction: 1-(2-methoxyphenyl)ethanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s overall bioactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethane-1,2-diol (ethylene glycol): A simple diol without the methoxy group.

    2-Methoxyethanol: Contains a methoxy group but lacks the second hydroxyl group.

    1,2-Dimethoxyethane: Contains two methoxy groups instead of hydroxyl groups.

Uniqueness

1-(2-Methoxyphenyl)ethane-1,2-diol is unique due to the presence of both a methoxy group and two hydroxyl groups on adjacent carbon atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-(2-methoxyphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCOXRGEIUXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20793684
Record name 1-(2-Methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65308-94-3
Record name 1-(2-Methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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